molecular formula C15H18F3NO5 B13488671 2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid

2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid

Cat. No.: B13488671
M. Wt: 349.30 g/mol
InChI Key: XNTCUGFFVPMPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoroethoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Deprotection: The primary amine.

    Substitution: Various substituted phenyl derivatives.

    Oxidation and Reduction: Corresponding oxidized or reduced phenyl compounds.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Biological Studies: Used in the study of enzyme-substrate interactions and protein modifications.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid involves its interaction with various molecular targets:

Properties

Molecular Formula

C15H18F3NO5

Molecular Weight

349.30 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid

InChI

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-11(12(20)21)9-4-6-10(7-5-9)23-8-15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

XNTCUGFFVPMPAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OCC(F)(F)F)C(=O)O

Origin of Product

United States

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